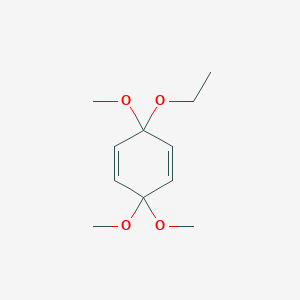
2,8-Dimethylnon-3-en-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dimethylnon-3-en-5-one is an organic compound characterized by its unique structure, which includes a nonane backbone with methyl groups at the 2nd and 8th positions, and a double bond at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethylnon-3-en-5-one can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, reacting 3,5-dimethylhexanal with an isopropyl magnesium halide under controlled conditions can yield the desired compound . The reaction is typically carried out in diethyl ether as a solvent at temperatures ranging from 0-10°C.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. Catalysts such as Raney nickel or palladium on carbon are often used to facilitate the hydrogenation of precursor compounds . These reactions are conducted at room temperature or slightly elevated temperatures, depending on the specific catalyst and solvent used.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Dimethylnon-3-en-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,8-Dimethylnon-3-en-5-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s bioactive properties make it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of fragrances and flavoring agents due to its distinct aroma.
Mecanismo De Acción
The mechanism by which 2,8-Dimethylnon-3-en-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate the compound’s biological activity. The exact pathways and interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylnon-5-en-3-one: Shares a similar structure but differs in the position of the double bond and methyl groups.
2,6-Dimethylnon-1-en-3-yn-5-yl ester: Another related compound with variations in the functional groups and positions.
Uniqueness
2,8-Dimethylnon-3-en-5-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
63468-04-2 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2,8-dimethylnon-3-en-5-one |
InChI |
InChI=1S/C11H20O/c1-9(2)5-7-11(12)8-6-10(3)4/h5,7,9-10H,6,8H2,1-4H3 |
Clave InChI |
KDEJDAUELNCHHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(=O)C=CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-Hydroxy-4-[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14511452.png)
![4-[2-(Dimethylamino)ethoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B14511453.png)
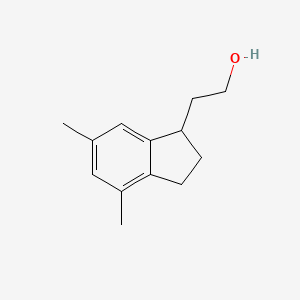
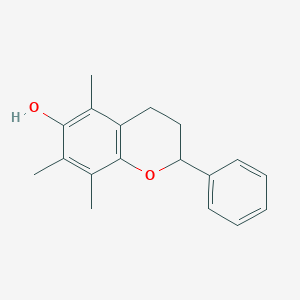
![1-Bromo-4-[2-(4-dodecylphenyl)ethenyl]benzene](/img/structure/B14511481.png)
![4-{[(4-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14511483.png)
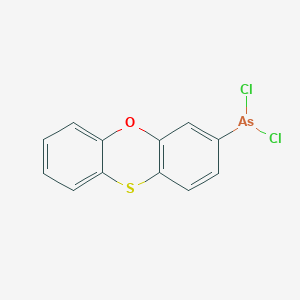
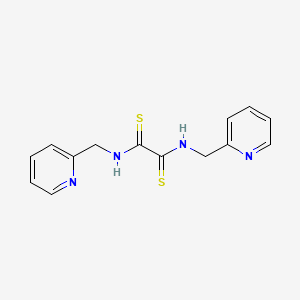
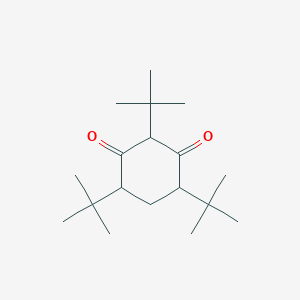
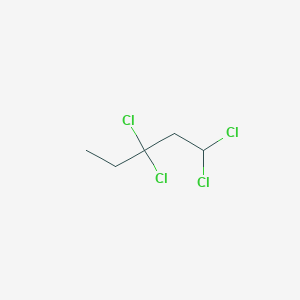

![Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate](/img/structure/B14511546.png)
